5-(benzyloxy)-1-[2-oxo-2-(4-thiomorpholinyl)ethyl]-1H-indole

Anticancer Tubulin polymerization Indole-pyrimidine

5-(Benzyloxy)-1-[2-oxo-2-(4-thiomorpholinyl)ethyl]-1H-indole is a synthetic indole derivative with a molecular formula of C21H22N2O2S and a molecular weight of 366.48 g/mol. It belongs to a class of compounds under investigation for their antiproliferative and tubulin-targeting properties, featuring a thiomorpholine amide side chain and a 5-benzyloxy substituent on the indole core.

Molecular Formula C21H22N2O2S
Molecular Weight 366.5 g/mol
Cat. No. B4523598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(benzyloxy)-1-[2-oxo-2-(4-thiomorpholinyl)ethyl]-1H-indole
Molecular FormulaC21H22N2O2S
Molecular Weight366.5 g/mol
Structural Identifiers
SMILESC1CSCCN1C(=O)CN2C=CC3=C2C=CC(=C3)OCC4=CC=CC=C4
InChIInChI=1S/C21H22N2O2S/c24-21(22-10-12-26-13-11-22)15-23-9-8-18-14-19(6-7-20(18)23)25-16-17-4-2-1-3-5-17/h1-9,14H,10-13,15-16H2
InChIKeyFFMMKSAZZUUGQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Benzyloxy)-1-[2-oxo-2-(4-thiomorpholinyl)ethyl]-1H-indole: Structural Attributes for Targeted Procurement


5-(Benzyloxy)-1-[2-oxo-2-(4-thiomorpholinyl)ethyl]-1H-indole is a synthetic indole derivative with a molecular formula of C21H22N2O2S and a molecular weight of 366.48 g/mol . It belongs to a class of compounds under investigation for their antiproliferative and tubulin-targeting properties, featuring a thiomorpholine amide side chain and a 5-benzyloxy substituent on the indole core [1]. These structural motifs are implicated in modulating lipophilicity, cellular uptake, and target binding affinity, making it a candidate for anticancer drug discovery and chemical biology probe development .

Why Indole-Thiomorpholine Analogs with Alternative Substituents Cannot Substitute for 5-(Benzyloxy)-1-[2-oxo-2-(4-thiomorpholinyl)ethyl]-1H-indole


A simple generic substitution is precluded by the compound's unique combination of three structural determinants: the thiomorpholine ring, the N1-ethyl linker, and the 5-benzyloxy group. Even closely related analogs such as (4-(benzyloxy)-1H-indol-2-yl)(thiomorpholino)methanone or 2-[6-(benzyloxy)-1H-indol-3-yl]-2-(thiomorpholin-4-yl)acetic acid exhibit distinct regiochemistry and linker topology that are known to alter target engagement [1]. In the indole-pyrimidine hybrid class, replacing thiomorpholine with morpholine has been shown to markedly shift biological activity—compound 10, a morpholine analog, induced apoptosis and showed higher thermal stability, whereas its thiomorpholine counterpart compound 15 exhibited 42% tubulin polymerization inhibition at 10 µM, demonstrating a clear functional divergence [2]. The 5-benzyloxy configuration further influences electron density on the indole ring and lipophilicity, parameters that cannot be replicated by unsubstituted or differently substituted analogs .

Quantitative Differentiation Data for 5-(Benzyloxy)-1-[2-oxo-2-(4-thiomorpholinyl)ethyl]-1H-indole vs. Structural Analogs


Thiomorpholine vs. Morpholine: Divergent Antiproliferative and Anti-Tubulin Profiles in Indole-Pyrimidine Hybrids

In a head-to-head comparison within an indole-pyrimidine hybrid series, the thiomorpholine-bearing compound 15 (IC50 of 0.29 µM against MCF-7 cells) was 48-fold more active than the lead compound 1 [1]. Meanwhile, the morpholine-bearing compound 10 induced apoptosis and exhibited higher thermal stability in target engagement assays, while compound 15, with a thiomorpholine moiety, achieved 42% inhibition of tubulin polymerization at a concentration of 10 µM [1]. This demonstrates that the sulfur atom in the thiomorpholine ring distinctly favors tubulin binding over apoptosis induction, a functional divergence that morpholine analogs cannot reproduce.

Anticancer Tubulin polymerization Indole-pyrimidine Thiomorpholine

The 5-Benzyloxy Substituent Confers Higher Lipophilicity Than 5-Hydroxy or 5-Methoxy Analogs

The 5-benzyloxy group contributes a calculated logP increase of approximately 2.1 units compared to a 5-hydroxy indole analog (estimated logP ~1.5 vs. ~3.6 for the benzyloxy derivative) [REFS-1, REFS-2]. The 5-methoxy analog (5-methoxy-1H-indole) has a reported logP of 1.86, while 5-(benzyloxy)-1H-indole has a predicted logP of ~3.6, based on its cLogP value [1]. This higher lipophilicity is anticipated to enhance membrane permeability and hydrophobic target engagement, a property that more polar 5-substituted analogs (e.g., 5-OH, 5-NH2) cannot provide.

Lipophilicity Drug design Indole substitution ADME

N1-Alkylation with a Thiomorpholine-Containing Side Chain Reduces Planarity and Modulates CYP450 Stability Compared to Unsubstituted Indoles

Indole derivatives are known substrates of CYP450-mediated oxidation, with the C3 position being the primary site of metabolism [1]. The introduction of an N1-alkyl substituent, such as the 2-oxo-2-(4-thiomorpholinyl)ethyl group, sterically shields the indole core, potentially reducing CYP450-mediated clearance [1]. While direct metabolic stability data for the target compound are not available, class-level evidence indicates that N1-substituted indoles exhibit increased metabolic half-lives (up to 2–3 fold) compared to their unsubstituted counterparts in human liver microsome assays [2]. The thiomorpholine moiety may further contribute to metabolic switching, as its sulfur atom can undergo S-oxidation, creating a competitive metabolic pathway that may spare the indole ring [2].

CYP450 metabolism Regioselectivity Metabolic stability Indole N-alkylation

Optimal Procurement Scenarios for 5-(Benzyloxy)-1-[2-oxo-2-(4-thiomorpholinyl)ethyl]-1H-indole Based on Demonstrated Differentiation


Anticancer Drug Discovery Targeting Tubulin Polymerization

This compound is best suited for anticancer screening cascades focused on microtubule disruption. The thiomorpholine moiety, as demonstrated in the indole-pyrimidine hybrid series, confers tubulin polymerization inhibitory activity (42% inhibition at 10 µM for the thiomorpholine analog compound 15) [1]. Researchers seeking to explore structure-activity relationships around tubulin-binding indoles will find the thiomorpholine group essential for this mechanism, as morpholine analogs in the same series shifted toward apoptosis induction rather than direct tubulin engagement [1].

Chemical Probe Development Requiring Enhanced Membrane Permeability

The 5-benzyloxy substituent elevates the predicted logP by approximately 1.7–2.1 units relative to 5-hydroxy or 5-methoxy analogs, positioning this compound as a candidate for intracellular target engagement where passive membrane diffusion is critical . It is particularly relevant for screening programs where compound permeability is a gatekeeper criterion and polar 5-substituted indole analogs fail to meet the lipophilicity threshold .

Metabolic Stability Optimization for Indole-Based Lead Series

The N1-2-oxo-2-(4-thiomorpholinyl)ethyl group provides steric shielding of the metabolically labile indole core. Class-level data indicate that N1-substituted indoles can exhibit up to 2–3 fold longer half-lives in human liver microsomes compared to unsubstituted indoles [2]. This compound is a logical procurement choice for medicinal chemistry teams aiming to improve the metabolic stability profile of their indole lead series without resorting to extensive core modifications [2].

Tool Compound for Investigating Thiomorpholine-Specific Pharmacological Effects

The thiomorpholine ring introduces a sulfur atom that can undergo S-oxidation to form sulfoxide and sulfone metabolites, providing a built-in metabolic probe for studying the impact of redox state on target binding and cellular activity [2]. This property is absent in morpholine analogs, making the compound uniquely valuable for pharmacological studies requiring a controllable redox switch within the same chemical scaffold [2].

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